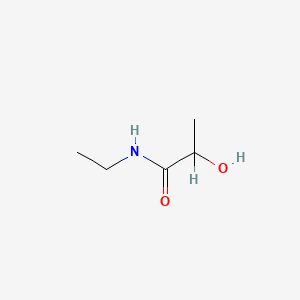

n-ethyl-2-hydroxypropanamide

Description

Contextualization of Alpha-Hydroxy Amides in Organic Synthesis and Materials Science

Alpha-hydroxy amides are a significant class of compounds that serve as important intermediates in organic and pharmaceutical synthesis. psu.eduscientific.netresearchgate.net They are recognized as key building blocks for a variety of biologically active molecules. psu.edu For instance, derivatives of alpha-hydroxy amides have been investigated for use as anti-HIV agents and are integral to the synthesis of oxazolidinones and morpholines. psu.edu The development of synthetic methods for these amides is an active area of research, with techniques ranging from enzyme- or Lewis acid-catalyzed reactions to transformations involving amino acids. psu.eduscientific.netresearchgate.net

In materials science, the functional groups of alpha-hydroxy amides allow for their incorporation into larger polymeric structures. N-Ethyl-2-hydroxypropanamide, for example, has been used as a monomer in the synthesis of thermoresponsive polymers, which are smart materials that change their properties in response to temperature variations. urv.cat The starting material for this monomer, ethyl lactate (B86563), is considered a green biosolvent, highlighting a trend towards creating sustainable materials from renewable resources. urv.cat The inherent biodegradability and high solvency power of such precursors offer environmental and performance advantages. urv.cat

Historical Perspective on the Synthesis and Application of this compound

The synthesis of alpha-hydroxy amides like this compound has evolved from traditional amidation methods. Generally, amides are formed by reacting a carboxylic acid with an amine. evitachem.com For this compound, this involves the reaction of 2-hydroxypropanoic acid (lactic acid) with ethylamine (B1201723). smolecule.com

Over time, various methods have been developed to achieve this transformation with greater efficiency and selectivity. These include:

Direct Amidation: This foundational method involves reacting lactic acid or its ester derivatives, such as ethyl lactate, directly with ethylamine, often in the presence of a dehydrating agent or under conditions that drive the removal of water or ethanol (B145695) to favor amide formation. evitachem.comsmolecule.comurv.cat

Enzymatic Synthesis: Enzymes can be employed to catalyze the formation of the amide bond with high selectivity, which is particularly valuable for producing a specific enantiomer. smolecule.com

Catalytic Methods: More recent research has focused on using catalysts to improve reaction conditions. For example, a 2021 study detailed the synthesis of this compound from ethyl lactate and ethylamine using the organic catalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) at a moderate temperature of 75 °C. urv.cat

The primary application that has driven research into this compound is its use as a chiral auxiliary in asymmetric synthesis. evitachem.comsmolecule.com In this role, it helps control the stereochemical outcome of a reaction, which is critical in the pharmaceutical industry for the development of enantiomerically pure drugs. smolecule.com More recently, its application has expanded into polymer chemistry for creating functional materials. urv.catsmolecule.com

Significance of Chirality in this compound Research

Chirality is a key feature of this compound and is fundamental to its function and activity. The molecule contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it is non-superimposable on its mirror image. evitachem.com These two mirror-image forms are the (R) and (S) enantiomers. evitachem.comnih.govnih.gov

The significance of this chirality is most evident in its application as a chiral auxiliary. smolecule.com By temporarily incorporating the chiral this compound molecule, chemists can direct the formation of a new stereocenter in a target molecule, leading preferentially to one enantiomer over the other. This process, known as asymmetric synthesis, is essential for producing drugs where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.

Furthermore, the specific spatial arrangement of atoms in each enantiomer can lead to different interactions with other chiral molecules, such as enzymes and receptors in biological systems. evitachem.com While detailed biological activity for this compound is not extensively documented, compounds with similar chiral structures are known to exhibit a range of pharmacological properties. smolecule.com Therefore, the stereochemistry of this compound is a critical factor in its current use in synthesis and its potential future applications.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key identifiers and computed physical properties for the racemic and enantiomeric forms of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | lookchem.com |

| (2S)-N-ethyl-2-hydroxypropanamide | nih.gov | |

| (2R)-N-ethyl-2-hydroxypropanamide | nih.gov | |

| Synonyms | N-ethyl-lactamide | urv.cat |

| CAS Number | 6280-14-4 (racemic) | lookchem.com |

| 194022-24-7 (S-form) | nih.gov | |

| 152970-08-6 (R-form) | evitachem.comnih.gov | |

| Molecular Formula | C₅H₁₁NO₂ | lookchem.comevitachem.comnih.govnih.gov |

| Molecular Weight | 117.15 g/mol | lookchem.comnih.gov |

| Melting Point | 44.5-45 °C | lookchem.com |

| Boiling Point | 280.9 °C at 760 mmHg | lookchem.com |

| Density | 1.019 g/cm³ | lookchem.com |

| XLogP3 | -0.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

Table 2: Summary of Synthesis Methods for this compound

This table outlines various synthetic approaches for producing this compound.

| Synthesis Method | Description | Key Features | Source(s) |

| Direct Amidation | Reaction of 2-hydroxypropanoic acid (lactic acid) or its esters with ethylamine. | A fundamental approach, often requiring a dehydrating agent or removal of byproducts. | evitachem.comsmolecule.com |

| Enzymatic Synthesis | Use of enzymes as catalysts for the amidation reaction. | Offers high stereoselectivity, enabling the synthesis of specific enantiomers. | smolecule.com |

| Chiral Auxiliary Method | Utilization of chiral starting materials to guide the formation of the desired stereoisomer. | Ensures the production of an enantiomerically pure product. | smolecule.com |

| TBD-Catalyzed Synthesis | Reaction of ethyl lactate with ethylamine in the presence of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). | A modern, efficient method using an organic catalyst under relatively mild conditions. | urv.cat |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHWWMHNXSWQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309111 | |

| Record name | N-Ethyl-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-14-4 | |

| Record name | N-Ethyl-2-hydroxypropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-hydroxypropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-hydroxypropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethyl 2 Hydroxypropanamide and Its Stereoisomers

Chemo- and Enantioselective Synthesis Strategies

Achieving high levels of chemo- and enantioselectivity is crucial for producing enantiomerically pure N-ethyl-2-hydroxypropanamide. This is particularly important as the biological and chemical properties of the (S) and (R) enantiomers can differ significantly. Strategies often involve either building the molecule around a pre-existing chiral center or directly forming the amide bond with high stereochemical control.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This approach is a powerful tool for asymmetric synthesis, allowing for the selective production of a single enantiomer from a prochiral substrate. numberanalytics.com The effectiveness of a chiral auxiliary relies on its ability to create a diastereomeric intermediate that biases the approach of reagents from one direction over another, often through steric hindrance. numberanalytics.com

The synthesis of the specific enantiomer, (2S)-N-Ethyl-2-hydroxypropanamide, can be achieved using chiral auxiliary-based methods. smolecule.com In this context, a common strategy involves the acylation of a chiral auxiliary, such as an Evans' oxazolidinone, with a derivative of pyruvic acid, followed by a stereoselective reduction of the ketone and subsequent amidation/cleavage.

A representative, though generalized, pathway would involve:

Acylation: A chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 2-oxopropanoyl chloride (pyruvoyl chloride). This creates an N-acyloxazolidinone where the chiral auxiliary is attached to the propanoyl backbone.

Stereoselective Reduction: The ketone group on the propanoyl chain is then reduced. The bulky chiral auxiliary sterically hinders one face of the carbonyl, forcing the reducing agent (e.g., a borohydride (B1222165) reagent) to attack from the less hindered face. This step establishes the hydroxyl group's stereochemistry, leading to a high diastereomeric excess of the desired (2S)-hydroxy configuration within the diastereomeric intermediate.

Cleavage and Amidation: The final step involves the cleavage of the chiral auxiliary from the newly formed stereocenter. This is often accomplished by reacting the intermediate with ethylamine (B1201723). This nucleophilic attack cleaves the acyl group from the auxiliary, forming the final (2S)-N-ethyl-2-hydroxypropanamide product and releasing the recyclable chiral auxiliary.

Interestingly, (2S)-N-ethyl-2-hydroxypropanamide can itself be employed as a chiral auxiliary in other organic syntheses. smolecule.com

Diastereoselective control is the cornerstone of chiral auxiliary-mediated synthesis. wikipedia.org By attaching an enantiomerically pure auxiliary to a prochiral substrate, the entire molecule becomes a diastereomer. Subsequent reactions proceed to form a second stereocenter, and the energy difference between the two possible transition states (one leading to the (R,R) or (S,S) product and the other to the (R,S) or (S,R) product) determines the diastereomeric ratio of the products. nih.gov

The level of diastereoselectivity is highly dependent on the structure of the auxiliary, the substrate, and the reaction conditions (temperature, solvent, and reagents). For instance, in aldol (B89426) reactions using Evans' oxazolidinones, the formation of a (Z)-enolate through the use of specific boron reagents and bases can lead to predictable and high diastereoselectivity, establishing two new stereocenters simultaneously. wikipedia.org

| Chiral Auxiliary Type | Reaction Type | Typical Diastereomeric Ratio (d.r.) | Reference |

| Evans' Oxazolidinones | Aldol Reaction | >95:5 | wikipedia.org |

| Camphorsultam | Diels-Alder Reaction | >90:10 | bath.ac.uk |

| Pseudoephedrine | Alkylation | >95:5 | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 | wikipedia.org |

This table presents typical diastereomeric ratios achieved using common chiral auxiliaries in various reactions, illustrating the high level of control possible. The specific ratio for a given synthesis of this compound would depend on the exact protocol.

Direct amidation involves the formation of an amide bond by reacting a carboxylic acid with an amine, releasing water as the only byproduct. mdpi.com This method is highly atom-economical and aligns with the principles of green chemistry. ucl.ac.uk However, the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. thieme-connect.de

The synthesis of this compound can be achieved by the direct reaction of 2-hydroxypropanoic acid (lactic acid) with ethylamine. smolecule.com To overcome the formation of the ammonium salt and drive the reaction towards the amide product, thermal conditions are typically required. The process usually involves heating the mixture, often in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus.

Key controlled conditions include:

Temperature: Elevated temperatures (often >140°C) are necessary to overcome the activation energy for the dehydration of the carboxylate-ammonium salt. mdpi.com

Pressure: The reaction can be run under atmospheric or reduced pressure to facilitate the removal of water.

Stoichiometry: The ratio of ethylamine to 2-hydroxypropanoic acid is controlled to maximize yield and minimize side products.

Water Removal: Continuous removal of water is critical to shift the equilibrium towards the formation of the amide.

Without an effective catalyst, these conditions can be harsh, potentially leading to side reactions or racemization if a stereopure starting material is used.

To improve the efficiency and mildness of direct amidation, various catalytic systems have been developed. These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under less forcing conditions. mdpi.com

Boron-Based Catalysts: Boron compounds, such as boric acid and various arylboronic acids, are effective catalysts for direct amidation. mdpi.comucl.ac.uk They are believed to activate the carboxylic acid by forming an acyloxyboron intermediate, which is more electrophilic than the free acid. This allows the reaction to proceed at lower temperatures, often with improved yields and chemoselectivity. For instance, arylboronic acids with electron-withdrawing groups have been shown to be highly efficient catalysts in the amidation of α-hydroxycarboxylic acids with minimal loss of enantiomeric purity. acs.org

Phosphonium-Based Reagents: In situ generation of reactive phosphonium (B103445) species can efficiently activate carboxylic acids for amidation. For example, the use of triphenylphosphine (B44618) and an N-chloroimide generates chloro- and imido-phosphonium salts that react with the carboxylic acid to form a highly reactive acyloxy-phosphonium intermediate, which is then readily converted to the amide by the amine at room temperature. acs.org

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide synthesis. diva-portal.org Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the condensation of carboxylic acids and amines in non-aqueous solvents. diva-portal.org This method is notable for its high selectivity and operation under mild conditions (e.g., 35-60 °C), which helps to preserve the stereochemical integrity of chiral centers. diva-portal.org

| Catalytic System | Catalyst Example | Typical Conditions | Key Advantages | Reference |

| Boron-Based | 3,5-Bis(trifluoromethyl)benzeneboronic acid | Toluene, reflux | High efficiency, preserves enantiomeric purity | acs.org |

| Phosphonium-Based | Triphenylphosphine / N-Chlorophthalimide | DCM, room temperature | Mild conditions, good to excellent yields | acs.org |

| Enzymatic | Candida antarctica lipase B (CAL-B) | Organic solvent, 35-60°C | High selectivity, mild conditions, green process | diva-portal.org |

Enzymatic Synthesis of this compound and its Enantiomers

The enzymatic synthesis of this compound and its specific enantiomers represents a significant advancement in green chemistry, offering high selectivity and milder reaction conditions compared to traditional chemical methods. Enzymes, as biocatalysts, can facilitate the stereospecific production of chiral compounds, which is crucial for applications in pharmaceuticals and other specialized fields.

Biocatalytic Approaches for Stereospecific Production

Biocatalytic methods are increasingly employed for the production of single-enantiomer chiral compounds. researchgate.net These processes utilize enzymes or whole cells as catalysts for chemical reactions, often demonstrating high regio- and stereoselectivity. researchgate.net For the synthesis of chiral amides like this compound, enzymes such as amidases and lipases are of particular interest. These enzymes can selectively catalyze the formation of an amide bond from a corresponding acid and amine, yielding a product with high enantiomeric excess (ee). smolecule.com

The use of engineered enzymes, developed through techniques like directed evolution, has further expanded the scope and efficiency of biocatalysis. sciforschenonline.org For instance, ketoreductases have been engineered to convert ketone substrates to chiral alcohols with high stereoselectivity, a principle that can be adapted for the production of chiral hydroxy amides. google.comgoogle.com These engineered biocatalysts can exhibit increased activity and stability under process conditions, making them suitable for industrial-scale synthesis. sciforschenonline.org The stereoselectivity of these reactions is critical, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. researchgate.net

Enzyme Selection and Reaction Optimization for this compound

The selection of an appropriate enzyme is a critical first step in developing a biocatalytic process for this compound. Amidases, for example, have been shown to be effective in the enantioselective hydrolysis of amides, a process that can be reversed for synthesis. tandfonline.comtandfonline.com Lipases are another class of enzymes known for their promiscuous ability to catalyze amide formation in addition to their natural function of ester hydrolysis. researchgate.netd-nb.info

Once a suitable enzyme is identified, optimization of the reaction conditions is essential to maximize yield and enantioselectivity. Key parameters that are typically optimized include:

pH: The activity and stability of enzymes are highly dependent on the pH of the reaction medium. The optimal pH for amide synthesis is often a compromise between the enzyme's stability and the nucleophilicity of the amine. d-nb.info

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature. tandfonline.com

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, so finding the optimal loading is crucial for efficient conversion. google.com

Solvent: While many enzymatic reactions are performed in aqueous buffers, the use of organic co-solvents can sometimes improve substrate solubility and shift reaction equilibria towards product formation. smolecule.com

A systematic approach to optimization, often involving statistical methods like Design of Experiments (DoE), is employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions.

| Parameter | Typical Range | Rationale |

| Enzyme | Lipases, Amidases, Proteases | Varies based on substrate specificity and desired stereoselectivity. |

| pH | 7.0 - 9.0 | Balances enzyme activity with the nucleophilicity of the amine. d-nb.info |

| Temperature (°C) | 30 - 60 | Optimizes reaction rate while maintaining enzyme stability. google.comtandfonline.com |

| Solvent | Aqueous buffer, Organic co-solvents | Influences substrate solubility and reaction equilibrium. smolecule.com |

| Reaction Time (h) | 1 - 24 | Dependent on enzyme activity and substrate concentration. |

Novel Precursor and Sustainable Synthetic Routes

Recent research has focused on developing more sustainable and efficient synthetic pathways to this compound and its derivatives, utilizing novel precursors and integrated processes.

Synthesis of this compound from Ethyl Lactate (B86563) and Ethylamine

A straightforward and "green" approach to synthesizing this compound involves the direct amidation of ethyl lactate with ethylamine. urv.cat This method leverages readily available and bio-based starting materials. urv.cat The reaction is typically catalyzed by a base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and can be performed under relatively mild conditions. urv.cat

In a typical procedure, a mixture of the catalyst in ethyl lactate is stirred, followed by the addition of a solution of ethylamine in a solvent like tetrahydrofuran (B95107) (THF). The reaction is then allowed to proceed at a moderately elevated temperature, for instance, 65-75 °C, for a period of several hours to ensure high conversion. urv.cat The use of ethyl lactate as both a reactant and a solvent minimizes the need for additional, potentially hazardous, solvents. urv.cat

| Reactant/Catalyst | Role | Typical Conditions |

| Ethyl Lactate | Starting material, Solvent | - |

| Ethylamine | Reactant | 2 M solution in THF |

| TBD (catalyst) | Base catalyst | - |

| Temperature | - | 65-75 °C urv.cat |

| Reaction Time | - | 12 hours urv.cat |

Generation of Hydroxypropanamide Derivatives via Aminolysis of Poly(lactic acid) (PLA) Wastes

An innovative and sustainable approach for producing hydroxypropanamide derivatives involves the chemical upcycling of poly(lactic acid) (PLA) waste. acs.orguniri.hr PLA, a biodegradable polymer derived from renewable resources, can be depolymerized through aminolysis to yield valuable smaller molecules. acs.orgmnba-journal.com This process not only provides a route to hydroxypropanamides but also addresses the growing issue of plastic waste. acs.org

The aminolysis of PLA can be efficiently catalyzed by metal catalysts, such as guanidine-zinc complexes, under mild conditions. acs.orguniri.hr This method has been shown to achieve high conversion rates of PLA in relatively short reaction times. acs.orguniri.hr For example, using a guanidine-zinc catalyst, over 99% conversion of PLA can be achieved in less than an hour at 60 °C in a solvent like tetrahydrofuran (THF). acs.org The resulting hydroxypropanamide derivatives can then serve as monomers for the synthesis of new polymers, contributing to a circular economy model. acs.org

| Parameter | Condition | Outcome |

| Catalyst | Guanidine-zinc complex | High activity and efficiency. acs.orguniri.hr |

| Temperature | 60 °C | Mild reaction condition. acs.org |

| Solvent | THF | - |

| PLA Conversion | >99% in < 1 hour | Demonstrates high efficiency of the catalyst. acs.org |

Integrated Methods for Hydroxypropanamide Stream Production from Beta-Lactone

Integrated processes starting from beta-lactones offer a direct and atom-economical route to hydroxypropanamides. Beta-propiolactone, for instance, can be produced from the carbonylation of epoxides, which are readily available feedstocks. mdpi.com The subsequent reaction of the beta-lactone with an amine, such as anhydrous ammonia (B1221849) or ethylamine, yields the corresponding hydroxypropanamide. google.com

This synthesis can be performed at a wide range of temperatures, from as low as -100 °C to near 100 °C, and can be carried out in various solvents, including polar aprotic solvents or alcohols. google.com The process can be designed as an integrated system where the beta-lactone produced from epoxide carbonylation is directly fed into the amination step, potentially reducing separation and purification costs. google.com The development of efficient and recyclable catalysts for the initial carbonylation step is a key area of ongoing research to enhance the industrial scalability of this route. mdpi.com

Mechanistic Investigations of Chemical Transformations Involving N Ethyl 2 Hydroxypropanamide

Enantioselective Reaction Mechanisms

The chiral nature of N-ethyl-2-hydroxypropanamide makes it a valuable tool in stereocontrolled synthesis, where the objective is to produce a specific stereoisomer of a target molecule. Its application as a chiral auxiliary is a cornerstone of its utility in this domain.

Role of this compound as a Chiral Auxiliary in Enantioselective Aldol (B89426) Reactions

(S)-N-Ethyl-2-hydroxypropanamide, also known as (S)-N-ethyl lactamide (B1674226), can function as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. smolecule.com In the context of the aldol reaction—a powerful carbon-carbon bond-forming reaction—the auxiliary guides the approach of an aldehyde to an enolate, resulting in the preferential formation of one diastereomer of the β-hydroxy carbonyl product. alfa-chemistry.comrsc.org

The mechanism relies on the formation of a metal enolate, typically using a Lewis acid like boron trifluoromethanesulfonate. alfa-chemistry.com The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state. alfa-chemistry.com In this model, the metal (e.g., boron) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. The substituent on the chiral auxiliary (the methyl group at the C2 position of the propanamide) orients itself pseudo-equatorially to minimize steric hindrance, thereby blocking one face of the enolate. This forces the aldehyde to approach from the less hindered face, leading to a high degree of diastereoselectivity. alfa-chemistry.com The use of preformed enol anions is a primary method for achieving regioselective and stereoselective aldol reactions, and chiral auxiliaries like N-acyloxazolidinones, developed by Evans, established a foundational method for asymmetric aldol additions. alfa-chemistry.comprinceton.edu

Stereochemical Outcomes and Mechanistic Pathways in Catalytic Applications

The effectiveness of this compound as a chiral auxiliary is quantified by the stereochemical outcome of the reactions it mediates. High diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) are indicative of efficient stereochemical control. In catalytic applications, derivatives of this compound can be used to create chiral environments that influence the stereoselectivity of a reaction.

For instance, in aldol additions, the choice of Lewis acid and reaction conditions can significantly impact the stereochemical outcome. The primary product formed in Evans aldol additions is typically the syn-aldol product, a direct consequence of the reaction proceeding through a Z-enolate under kinetic control. alfa-chemistry.com The high selectivity arises from the stable chair-like transition state where steric interactions are minimized. alfa-chemistry.comwiley-vch.de After the reaction, the chiral auxiliary can be cleaved from the product, often through hydrolysis, to yield the desired enantiomerically enriched molecule and recover the auxiliary for reuse. alfa-chemistry.com

| Reaction Type | Chiral Auxiliary Fragment | Key Reagent/Catalyst | Typical Stereochemical Outcome | Mechanistic Model |

|---|---|---|---|---|

| Asymmetric Aldol Addition | (S)-N-acyl-2-hydroxypropanamide | Boron or Titanium Lewis Acids | High syn-diastereoselectivity (>95:5 d.r.) | Zimmerman-Traxler Transition State |

| Asymmetric Alkylation | (S)-N-acyl-2-hydroxypropanamide | Lithium Diisopropylamide (LDA) | High enantioselectivity (>90% e.e.) | Chelation-controlled enolate formation |

Hydrolysis and Degradation Pathways of this compound

The chemical stability of this compound is largely governed by the reactivity of its amide bond. Under appropriate conditions, this bond can undergo hydrolysis, breaking the molecule into its constituent parts. smolecule.comsmolecule.com This process is a fundamental degradation pathway.

The hydrolysis of the amide linkage yields 2-hydroxypropanoic acid (lactic acid) and ethylamine (B1201723). smolecule.comsmolecule.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, a hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the carbon-nitrogen bond to release ethylamine and the carboxylate salt of 2-hydroxypropanoic acid.

The rate of hydrolysis is sensitive to pH and temperature. Acidic conditions below pH 4 and alkaline conditions above pH 9 are known to promote amide hydrolysis in similar structures. In addition to chemical hydrolysis, enzymatic degradation is also possible, as various amidase enzymes in biological systems are capable of catalyzing this transformation.

| Condition | Catalyst | Primary Degradation Products | Mechanism |

|---|---|---|---|

| Acidic | H⁺ | 2-Hydroxypropanoic acid, Ethylammonium ion (CH₃CH₂NH₃⁺) | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |

| Basic/Alkaline | OH⁻ | 2-Hydroxypropanoate salt, Ethylamine (CH₃CH₂NH₂) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |

| Enzymatic | Amidase enzymes | 2-Hydroxypropanoic acid, Ethylamine | Enzyme active site facilitates amide bond cleavage. |

Formation Mechanisms of this compound in Complex Systems

Beyond controlled laboratory synthesis, this compound may form through complex reaction networks in diverse environments, from heated food systems to the interstellar medium.

Potential Formation Pathways in Maillard Reactions

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating, responsible for the flavor and color of many cooked foods. latu.org.uynuft.edu.ua While direct evidence for the formation of this compound in Maillard systems is not extensively documented, plausible mechanistic pathways can be proposed based on known Maillard reaction intermediates and products.

A potential pathway involves the interaction of precursors that can generate the ethylamine and 2-hydroxypropanoyl moieties.

Formation of Precursors: Ethylamine can be formed from the Strecker degradation of certain amino acids, such as alanine (B10760859) or threonine. The 2-hydroxypropanoyl moiety could originate from lactic acid (present in many food systems) or from the fragmentation of sugars, which can produce intermediates like pyruvaldehyde or hydroxyacetone. nih.gov

Condensation: The formation of the amide bond would likely occur through the condensation of ethylamine with lactic acid or an activated derivative thereof. This type of condensation is a known reaction within the later stages of the Maillard cascade, which involves the polymerization and condensation of various reactive fragments. latu.org.uy

An alternative pathway could involve the Strecker degradation of an amino acid in the presence of a specific carbonyl compound. For example, the reaction of asparagine with α-hydroxy carbonyls is known to be much more efficient in producing acrylamide (B121943) than reactions with α-dicarbonyls. nih.gov A similar mechanism, involving the reaction of alanine with an ethyl-containing carbonyl compound, could theoretically lead to the formation of this compound after decarboxylation and subsequent steps.

Radical-Mediated Formation in Interstellar Analogues

The interstellar medium (ISM) is a low-density environment containing gas, dust, and cosmic rays, where complex organic molecules (COMs) can form, often on the surfaces of icy dust grains. Radical-mediated reactions are considered a key route to molecular complexity in the ISM. arxiv.org

The formation of this compound in interstellar analogues can be hypothesized through radical-radical coupling or radical addition reactions.

Precursor Radicals: The process would require the formation of relevant radical precursors. The ethyl radical (•C₂H₅) can be formed through the photolysis of ethane (B1197151) (C₂H₆) or via H atom addition to ethylene (B1197577) (C₂H₄). arxiv.org A 2-hydroxypropanamide radical could be formed via hydrogen abstraction from a precursor molecule like lactamide (H₂N-CO-CH(OH)CH₃) by a hydroxyl radical (•OH).

Reaction Pathways: A plausible formation route is the barrierless recombination of an ethyl radical with a nitrogen-centered lactamide radical: •C₂H₅ + •N(H)COCH(OH)CH₃ → C₂H₅NHCOCH(OH)CH₃

Systematic studies have shown that radical addition of •H and •OH to molecules like acetylene (B1199291) and ethylene are efficient pathways for creating more complex radicals that can then react further to form larger COMs. arxiv.org By analogy, the presence of ethyl- and amide-containing precursors on interstellar ice mantles could lead to the formation of this compound through such radical-mediated processes, driven by ultraviolet radiation or cosmic rays.

Computational and Theoretical Studies of N Ethyl 2 Hydroxypropanamide

Quantum Chemical Characterization and Electronic Structure Analysis

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecular systems. For N-ethyl-2-hydroxypropanamide, these methods have been employed to map its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a robust framework for determining the optimized molecular geometry and exploring the conformational landscape of molecules. For a related compound, 2-hydroxypropanamide, DFT calculations using the B3LYP functional and the 6-31G(d,p) basis set have been performed to identify the most stable three-dimensional arrangement of its atoms. ijasret.com This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, yielding the equilibrium structure. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties. For 2-hydroxypropanamide, which has 13 atoms, this results in 33 normal vibrational modes. ijasret.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand the delocalization of electron density and the nature of intermolecular and intramolecular interactions. uni-muenchen.deresearchgate.net This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.denumberanalytics.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In the case of 2-hydroxypropanamide, FMO analysis has been used to calculate the HOMO-LUMO energy gap, providing insights into its stability and reactivity. ijasret.com This analysis helps in understanding the molecule's electronic transitions and its potential to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. ijasret.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles.

For 2-hydroxypropanamide, MEP analysis performed at the B3LYP/6-31G(d,p) level has been used to identify its reactive sites. ijasret.com This provides a visual representation of the molecule's charge landscape and offers predictions about how it will interact with other chemical species. ijasret.com

Total and Partial Density of States (TDOS and PDOS) Analysis

Total and Partial Density of States (TDOS and PDOS) analyses provide detailed information about the contribution of different orbitals and atoms to the molecular orbitals. The TDOS plot shows the distribution of all molecular orbitals over a range of energy levels. The PDOS, on the other hand, breaks down the total density of states into contributions from individual atoms or groups of atoms (fragments). ijasret.com

For 2-hydroxypropanamide, TDOS and PDOS analyses have been conducted to understand the composition of its molecular orbitals. ijasret.com This allows for a deeper insight into the electronic structure by revealing which atomic orbitals are the primary contributors to the frontier orbitals (HOMO and LUMO) and other molecular orbitals, which is crucial for understanding the bonding and reactivity of the molecule. ijasret.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Methodologies

For the related compound 2-hydroxypropanamide, both ELF and LOL analyses have been performed. ijasret.com These methods offer a detailed picture of the electron distribution, allowing for the characterization of covalent bonding and the identification of localized electron pairs within the molecular structure. ijasret.com

Spectroscopic Data Interpretation Through Computational Simulation

Computational simulation is an indispensable tool for the precise interpretation of experimental spectroscopic data. By calculating spectroscopic parameters for a proposed structure, a direct comparison with experimental spectra can validate molecular identity and provide a deeper understanding of its electronic and geometric properties.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, identifies functional groups in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. urv.cat Computational methods, such as DFT, can predict these vibrational frequencies with a high degree of accuracy. These calculations are typically performed on a geometry-optimized structure, and the resulting theoretical spectrum is often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. nih.gov

Experimental FTIR data for this compound reveals characteristic peaks that can be assigned to its principal functional groups. A comparison with typical calculated values for analogous amides demonstrates the predictive power of computational simulations in assigning these spectral features.

| Experimental Wavenumber (cm⁻¹) researchgate.net | Vibrational Assignment | Typical Calculated Wavenumber Range (cm⁻¹) for Analogous Amides mdpi.com |

|---|---|---|

| 3315 | O-H and N-H stretching | ~3500 - 3650 (O-H), ~3540 - 3560 (N-H) |

| 2976, 2934 | C-H stretching (aliphatic) | ~2900 - 3100 |

| 1639 | C=O stretching (Amide I band) | ~1700 - 1760 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers robust methods for predicting NMR chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP or M06-2X, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. d-nb.infonih.gov For accurate predictions, it is often necessary to consider the solvent environment, usually through a continuum model like the Polarizable Continuum Model (PCM), and to perform a conformational search to average the chemical shifts based on the Boltzmann population of different low-energy isomers. d-nb.infonih.gov

Studies on a wide range of organic molecules have demonstrated that modern DFT methods can predict ¹H and ¹³C chemical shifts with high accuracy, often achieving a mean absolute error (MAE) of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when compared to experimental data. d-nb.info

Experimental ¹H and ¹³C NMR data have been reported for this compound. researchgate.net A comparison of these experimental values with computationally predicted shifts for analogous structures provides a powerful method for spectral assignment and structural verification. ruc.dk

Experimental ¹H NMR Data for this compound (401 MHz, Chloroform-d) researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 4.28 - 4.17 | m | - | CH-OH |

| 3.33 | qd | 7.30, 5.70 | N-CH₂ |

| 1.44 | d | 6.80 | CH₃-CH |

| 1.17 | t | 7.30 | CH₃-CH₂ |

Experimental ¹³C NMR Data for this compound (101 MHz, Chloroform-d) researchgate.net

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.36 | C=O |

| 68.37 | CH-OH |

| 34.00 | N-CH₂ |

| 21.31 | CH₃-CH |

| 14.77 | CH₃-CH₂ |

Advanced Theoretical Approaches for Reaction Mechanism Elucidation

Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. hbni.ac.in By locating transition states and calculating activation barriers, computational models can predict reaction feasibility, kinetics, and selectivity. rsc.org

The synthesis of this compound is often achieved via the aminolysis of an ethyl lactate (B86563) precursor with ethylamine (B1201723). urv.cat The mechanism of this type of reaction can be investigated computationally. Theoretical studies on the aminolysis of esters, for example, have utilized DFT to explore possible mechanistic pathways. researchgate.net Such studies typically involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (ethyl lactate and ethylamine) and products (this compound and ethanol).

Transition State Search: Locating the transition state structure connecting reactants and products. This is often the most computationally demanding step.

Frequency Calculation: Performing vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for a transition state).

For the aminolysis of ethyl lactate, computational models would likely investigate a tetrahedral intermediate formed by the nucleophilic attack of the ethylamine nitrogen on the carbonyl carbon of the ester. The subsequent proton transfers and elimination of the ethoxide leaving group can be mapped to provide a comprehensive understanding of the reaction pathway. Studies on similar amide formation reactions, such as the ozonation of hydrazines to form N-Nitrosodimethyl amine, highlight the power of computational chemistry to unravel complex, multi-step mechanisms and determine rate-limiting steps. nih.gov

Applications of N Ethyl 2 Hydroxypropanamide in Advanced Materials and Chemical Synthesis

Chiral Inducers and Building Blocks in Asymmetric Synthesis

The "handedness," or chirality, of a molecule is a critical factor in fields like pharmaceuticals and agrochemicals, where one enantiomer (one of the two mirror-image forms of a chiral molecule) often exhibits the desired biological activity while the other may be inactive or even harmful. Asymmetric synthesis aims to selectively produce a single enantiomer. Chiral auxiliaries are compounds that temporarily attach to a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer of the product. york.ac.uk Chiral amines, in particular, are widely used as building blocks and in enantioselective reactions. sigmaaldrich.com

The synthesis of enantiomerically pure compounds is fundamental in the development of modern drugs and agricultural products. lookchem.com (2S)-N-ethyl-2-hydroxypropanamide, also known as (S)-N-ethyl lactamide (B1674226), can be employed as a chiral auxiliary in organic synthesis. smolecule.com Its function is to introduce chirality into a reaction, guiding the formation of a specific enantiomer of the desired product, which is a crucial step in creating effective and safe active ingredients. lookchem.comsmolecule.com The ability to control the stereochemistry of a molecule is paramount, as different enantiomers can have vastly different interactions with biological systems, such as enzymes and receptors. ontosight.ai The use of chiral building blocks derived from readily available sources is a key strategy in synthesizing these complex, enantiomerically pure molecules. sigmaaldrich.com

Integration into Polymeric Materials

N-ethyl-2-hydroxypropanamide is not only useful in small-molecule synthesis but also serves as a valuable monomer for creating advanced polymers. Its origins from lactic acid, a bio-based feedstock, make it an attractive component in the pursuit of sustainable and functional materials. urv.cat

Thermoresponsive polymers are "smart" materials that exhibit a sharp change in their physical properties, typically solubility in water, in response to a change in temperature. mdpi.com This behavior is of great interest for biomedical applications. mdpi.com this compound has been synthesized from ethyl lactate (B86563), a derivative of lactic acid, for use as a monomer in creating such advanced polymers. urv.cat The synthesis is achieved through the direct amidation of ethyl lactate with ethylamine (B1201723). urv.cat The resulting this compound can then be further modified and polymerized to produce polymers that change their conformation at a specific temperature. urv.cat

Table 1: Synthesis of this compound from Ethyl Lactate This table summarizes the reaction conditions for synthesizing this compound as a precursor for thermoresponsive polymers, based on research findings. urv.cat

| Starting Material | Reagent | Catalyst | Temperature | Product |

| Ethyl Lactate (EL) | 2 M Ethylamine in THF | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 75 °C | This compound |

Poly(lactic acid), or PLA, is a popular biodegradable plastic made from renewable resources like corn starch. wikipedia.org Developing methods to chemically recycle PLA waste into valuable new materials is a key goal for a circular economy. acs.orgmdpi.com One promising route is the aminolysis of PLA, which breaks the polymer down into hydroxypropanamide derivatives. acs.org This process efficiently converts PLA waste into value-added molecules that can serve as novel monomers for new polymerization reactions. acs.org A guanidine-zinc catalyst has shown high activity in the aminolysis of PLA under mild conditions, yielding hydroxypropanamide derivatives with high conversion and selectivity. acs.org

Table 2: Selected Examples of PLA Degradation into Hydroxypropanamide Derivatives via Catalytic Aminolysis This table highlights the conversion of PLA into new monomers using different amine nucleophiles, demonstrating a versatile chemical recycling strategy. acs.org

| Nucleophile | Reaction Time (h) | Conversion of PLA (%) | Product Selectivity (%) | Product |

| Furfurylamine | 2 | 100 | 92 | N-(furan-2-ylmethyl)-2-hydroxypropanamide |

| m-Xylenediamine | 4 | 100 | >99 | N,N'-(1,3-phenylenebis(methylene))bis(2-hydroxypropanamide) |

| 1,5-Pentanediamine | 2 | 100 | >99 | N,N'-(pentane-1,5-diyl)bis(2-hydroxypropanamide) |

| Ethanolamine | 1 | 100 | >99 | 2-hydroxy-N-(2-hydroxyethyl)propanamide |

Poly(ester-amide)s (PEAs) are a class of polymers containing both ester and amide linkages, which gives them a desirable combination of properties, including biodegradability and good mechanical strength. magtech.com.cn The hydroxypropanamide derivatives obtained from recycled PLA are ideal monomers for synthesizing PEAs. acs.org These monomers, which are diols containing an amide bond, can undergo a polycondensation reaction with dicarboxylic acids to form PEAs. acs.orgupc.edu For instance, the monomer 2-hydroxy-N-(2-hydroxyethyl)propanamide, produced from the aminolysis of PLA with ethanolamine, can be reacted with dicarboxylic acids like adipic acid or terephthalic acid at high temperatures to yield a poly(ester-amide). acs.org This approach represents a complete closed-loop recycling pathway, turning PLA waste into a new class of functional polymers with potential applications in fields like tissue engineering and as thermoplastic elastomers. acs.orgmagtech.com.cn

Table 3: Example of Poly(ester-amide) Synthesis from a Recycled PLA Derivative This table outlines the polycondensation reaction to form a PEA, showcasing the transformation of a monomer derived from plastic waste into a new, high-value polymer. acs.org

| Monomer 1 (Diol) | Monomer 2 (Diacid) | Temperature | Product |

| 2-hydroxy-N-(2-hydroxyethyl)propanamide | Adipic acid | 210 °C | Poly(ester-amide) (PEA₁) |

| 2-hydroxy-N-(2-hydroxyethyl)propanamide | Terephthalic acid | 230 °C | Poly(ester-amide) (PEA₂) |

Derivatives as Novel Industrial Monomers from Recycled Poly(lactic acid)

Upcycling Strategies for Polymer Waste Valorization

The transition toward a circular economy has intensified the search for innovative methods to manage polymer waste beyond traditional recycling. Upcycling, a process that converts waste materials into new products of higher value, represents a promising frontier in polymer science. ornl.govrsc.org For biodegradable polymers like Poly(lactic acid) (PLA), chemical upcycling offers a pathway to reclaim the monomeric building blocks or transform them into valuable platform chemicals, thus preserving the material's value. researchgate.net One such strategy involves the targeted chemical degradation of PLA waste to produce this compound, a valuable amide with applications in further chemical synthesis.

The primary mechanism for this transformation is the aminolysis of PLA. PLA is a polyester, characterized by ester bonds that form its long polymer chains. These ester linkages are susceptible to cleavage by nucleophilic reagents, including amines. In this upcycling strategy, ethylamine is used as the nucleophile to systematically break down the PLA backbone. This reaction effectively depolymerizes the plastic waste under controlled conditions.

The process can be significantly enhanced by catalysis. Research into the chemical recycling of PLA has identified various efficient catalytic systems. For instance, certain zinc-based catalysts have demonstrated high efficiency in the aminolysis of PLA with various amines, achieving complete and selective degradation of the polymer waste into the corresponding amide monomers. acs.org Organocatalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are also known to be extremely effective for PLA degradation at room temperature, facilitating the reaction via a dual-activation mechanism. mdpi.com The reaction proceeds by activating both the polymer's carbonyl group and the incoming amine, leading to rapid depolymerization.

This aminolysis reaction transforms post-consumer or post-industrial PLA waste directly into this compound. This represents a significant valorization of the waste stream, converting a low-value discarded material into a purified, functional chemical intermediate. The resulting this compound can then serve as a building block for the synthesis of new, advanced materials, effectively closing the loop on the material's lifecycle.

The table below outlines the conceptual parameters for the catalytic aminolysis of PLA waste to yield this compound, based on findings from related amine systems. acs.org

Table 1: Conceptual Reaction Parameters for Catalytic Aminolysis of PLA

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Starting Material | Post-consumer or post-industrial PLA waste | Flakes, pellets, or powder | researchgate.netacs.org |

| Reagent | Nucleophile for aminolysis | Ethylamine (in solution, e.g., in THF) | urv.cat |

| Catalyst | To facilitate the aminolysis reaction | Zinc-based complexes or Organocatalysts (e.g., TBD) | acs.orgmdpi.com |

| Solvent | Reaction medium | Tetrahydrofuran (B95107) (THF), Dichloromethane | mdpi.comurv.cat |

| Temperature | Reaction temperature | Room Temperature to 75 °C | mdpi.comurv.cat |

| Reaction Time | Duration for complete conversion | 1 - 12 hours | acs.orgurv.cat |

| Product | Result of PLA valorization | This compound | urv.cat |

The successful conversion of PLA highlights a significant shift from simple degradation to functional upcycling. rsc.org The properties of the starting polymer waste and the resulting high-value chemical are distinct, as detailed in the comparative table below.

Table 2: Property Comparison of PLA Waste and Upcycled Product

| Property | Poly(lactic acid) (PLA) Waste | This compound | Reference |

|---|---|---|---|

| Chemical Class | Polyester | Amide, Alcohol | researchgate.netbldpharm.com |

| Molecular Formula | (C3H4O2)n | C5H11NO2 | researchgate.netbldpharm.com |

| Molecular Weight | High (e.g., >40,000 g/mol) | 117.15 g/mol | acs.orgbldpharm.com |

| Physical State | Solid | Solid or Liquid (depending on isomer and purity) | researchgate.netbldpharm.com |

| Functionality | Structural polymer | Chiral building block, chemical intermediate | researchgate.netsmolecule.com |

Biochemical and Biological Interaction Research Perspectives

Mechanistic Hypotheses of Biological Interactions

The structure of N-ethyl-2-hydroxypropanamide, featuring both a hydroxyl (-OH) and an amide (-CONH-) functional group, provides a basis for hypothesizing its potential interactions within biological systems. smolecule.com These functional groups are capable of forming hydrogen bonds, which are fundamental to molecular recognition and binding at the active sites of enzymes and receptors. smolecule.com

The structural characteristics of this compound suggest it could be recognized by metabolic enzymes. The presence of hydroxyl and amide moieties indicates potential interactions with biological systems that could influence metabolic pathways. smolecule.com While extensive research on the specific metabolic fate of this compound is not widely documented, insights can be drawn from structurally similar compounds. For instance, studies on the herbicide R-napropamide have shown that it can be metabolized by soil bacteria into various products, including the structurally related compound (R)-N,N-diethyl-2-hydroxypropanamide. researchgate.net This metabolic transformation highlights the susceptibility of the N-alkyl-2-hydroxypropanamide scaffold to enzymatic action, suggesting that this compound could similarly serve as a substrate for various hydrolases or oxidoreductases within biological systems.

The compound's structure makes it a candidate for involvement in enzyme-catalyzed reactions and metabolic processes, which is a key area for pharmacological research. smolecule.com

This compound, particularly its chiral form (2S)-N-ethyl-2-hydroxypropanamide (also known as (S)-N-ethyl lactamide), is utilized as a valuable building block in organic synthesis. smolecule.com Its primary application is as a chiral auxiliary, a molecule that controls the stereochemical outcome of a reaction to produce an enantiomerically pure compound. smolecule.com This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can determine its efficacy and safety.

Studies have demonstrated its effectiveness in directing stereoselectivity in reactions such as aldol (B89426) condensations. smolecule.com Furthermore, the N-lactoyl group, a core feature of this compound, has been incorporated into the synthesis of complex natural products. For example, a key step in the synthesis of the antitumor antibiotic 2,18-seco-lankacidinol A involved the use of an N-lactoyl-O-methyl-N,O-acetal to construct a critical oxazolidinone ring. acs.org This underscores the utility of this scaffold as a precursor for constructing more complex and biologically active molecules. smolecule.com

Coordination Chemistry and Metal Ion Interactions

The functional groups within this compound also suggest its potential to interact with metal ions, a field of study with implications for understanding its behavior in biological and environmental systems.

While specific research on the coordination chemistry of this compound is limited, the molecule possesses clear potential as a ligand for metal ions. smolecule.com The amide and hydroxyl groups can act as donor sites for coordinating with a metal center. It can be hypothesized that the oxygen atom of the hydroxyl group and the oxygen atom of the amide carbonyl group could form a five-membered chelate ring upon coordination with a metal ion.

Studies on analogous molecules, such as 2-amino-N-hydroxypropanamide (β-alaninohydroxamic acid), provide strong evidence for this potential. Research has shown that 2-amino-N-hydroxypropanamide forms stable complexes with vanadium(V) in aqueous solutions. researchgate.netresearchgate.net In these complexes, the hydroxamate anion coordinates to the VO₂⁺ ion, demonstrating the ability of the hydroxy-amide functional group arrangement to engage in chelation. researchgate.net This suggests that this compound could exhibit similar bidentate ligand properties, binding to various physiologically relevant metal ions.

The formation of metal complexes by ligands like this compound can significantly alter the chemical speciation—the distribution of an element among defined chemical species—in an aqueous solution. researchgate.net The interaction of 2-amino-N-hydroxypropanamide with vanadium(V) serves as an excellent model for this phenomenon. researchgate.net

In that system, the formation of vanadium complexes is highly dependent on pH, with different complex species being dominant in different pH ranges. researchgate.net The investigation of this system required a combination of potentiometric, spectrophotometric, and ⁵¹V NMR methods, coupled with theoretical calculations, to fully characterize the equilibria and identify the various species present. researchgate.netresearchgate.net The results indicate that multiple complex tautomers and protonated forms can coexist, and their relative concentrations are governed by the solution's conditions. researchgate.net Therefore, should this compound be introduced into a solution containing metal ions, it would be expected to influence the metal's speciation in a pH-dependent manner, which in turn affects the metal's bioavailability, transport, and potential toxicity.

Structure-Activity Relationship (SAR) Studies of Related Hydroxypropanamide Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. While SAR studies focused specifically on this compound are not abundant, the broader hydroxypropanamide scaffold is featured in numerous research initiatives, particularly in the design of enzyme inhibitors. researchgate.net

The canonical pharmacophore for many inhibitors, such as those targeting histone deacetylases (HDACs), consists of a metal-binding group, a linker, and a "cap" group that interacts with the protein surface. researchgate.net The hydroxypropanamide moiety can serve as part of the linker and/or metal-binding domain in these designs.

SAR studies on thiazolyl-hydroxamate and N-benzyltriazolyl-hydroxamate derivatives as HDAC6 inhibitors have revealed key structural insights. researchgate.net These studies demonstrate that modifications to the scaffold significantly impact potency and selectivity:

Linker Size: The length of the aliphatic chain (the "linker") connecting the metal-binding hydroxamate group to the cap group is critical. An optimal linker size is necessary to properly position the cap group for interaction with the target enzyme. researchgate.net

Cap Group: The structure of the aryl cap group, including its rigidity and the electronic nature of its substituents, plays a crucial role in determining inhibitory activity and selectivity against different HDAC subtypes. researchgate.net For example, in one study, a derivative with a fluorostyryl cap group showed nanomolar inhibition activity and high selectivity for HDAC6 over HDAC1. researchgate.net

These findings highlight that even subtle changes to the core structure can lead to significant differences in biological activity. nih.gov

Table 1: Properties of this compound Stereoisomers This interactive table provides key chemical properties for the (2S) and (2R) stereoisomers of this compound.

| Property | (2S)-N-ethyl-2-hydroxypropanamide | (2R)-N-ethyl-2-hydroxypropanamide |

|---|---|---|

| IUPAC Name | (2S)-N-ethyl-2-hydroxypropanamide nih.gov | (2R)-N-ethyl-2-hydroxypropanamide nih.gov |

| Molecular Formula | C₅H₁₁NO₂ nih.gov | C₅H₁₁NO₂ nih.gov |

| Molecular Weight | 117.15 g/mol nih.gov | 117.15 g/mol nih.gov |

| CAS Number | 194022-24-7 nih.gov | 152970-08-6 nih.gov |

| Canonical SMILES | CCNC(=O)C(C)O uni.lu | CCNC(=O)C@@HO nih.gov |

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Hydroxamate Scaffolds This table summarizes key findings from SAR studies on compounds containing a hydroxamate scaffold, which is structurally related to hydroxypropanamide.

| Scaffold Type | Structural Modification | Impact on Biological Activity | Target | Reference |

|---|---|---|---|---|

| Thiazolyl-hydroxamate | Variation of aliphatic linker size | Optimal linker size is crucial for activity. | HDAC6 | researchgate.net |

| Thiazolyl-hydroxamate | Modification of aryl cap group (substituents, rigidity) | Influences potency and selectivity. A fluorostyryl cap provided high selectivity for HDAC6 over HDAC1. | HDAC6 | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2S)-N-ethyl-2-hydroxypropanamide |

| (S)-N-ethyl lactamide (B1674226) |

| R-napropamide |

| (R)-N,N-diethyl-2-hydroxypropanamide |

| 2,18-seco-lankacidinol A |

| N-lactoyl-O-methyl-N,O-acetal |

| 2-amino-N-hydroxypropanamide |

| β-alaninohydroxamic acid |

| Vanadium(V) |

| Thiazolyl-hydroxamate |

| N-benzyltriazolyl-hydroxamate |

| (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide |

Investigation of Urease Inhibitory Activity of N-Hydroxypropanamide Derivatives

The inhibition of the urease enzyme is a significant area of research, particularly in the context of infections caused by bacteria like Helicobacter pylori. N-hydroxypropanamide derivatives have emerged as a promising class of compounds for this purpose. The hydroxamic acid moiety (-C(=O)NHOH) is a key structural feature, known to chelate the nickel ions within the urease active site, thereby disrupting its catalytic activity. researchgate.net

Research has identified several N-hydroxypropanamide derivatives with potent urease inhibitory effects. A study focusing on arylamino-containing hydroxamic acids highlighted three compounds as particularly effective against H. pylori urease. nih.govmgc.ac.cn These compounds demonstrated significant inhibitory potential, which is crucial for developing treatments against infections where urease activity is a key virulence factor. nih.govmgc.ac.cn The identified compounds were:

3-(2,4-dichlorophenylamino)-N-hydroxypropanamide

3-(2-chlorophenylamino)-N-hydroxypropanamide mgc.ac.cn

3-(3,5-dichlorophenylamino)-N-hydroxypropanamide

Further investigations into hybrid molecules incorporating the N-hydroxypropanamide structure have yielded compounds with exceptionally high potency. For instance, derivatives that combine a dihydropyrimidine (B8664642) scaffold with an N-hydroxypropanamide arm have shown remarkable anti-urease activity. acs.org One such compound, 3-[[4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-amino]-N-hydroxy propanamide, displayed an IC₅₀ value of 0.14 ± 0.013 µM, significantly more potent than the standard inhibitor, acetohydroxamic acid (IC₅₀ - 27.4 ± 1.2 µM). researchgate.netacs.org Another related N-hydroxyacetamide derivative showed an even greater potency with an IC₅₀ value of 0.082 ± 0.004 µM. researchgate.netacs.org

The table below summarizes the urease inhibitory activity of selected N-hydroxypropanamide derivatives and related compounds.

| Compound | Target/Organism | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 3-[[4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-amino]-N-hydroxy propanamide | Urease | 0.14 ± 0.013 | Acetohydroxamic acid | 27.4 ± 1.2 |

| (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide derivative | Urease | Not specified | Thiourea | 22.0 |

| Bis-Schiff base of benzyl (B1604629) phenyl ketone derivative 3 | Urease | 22.21 ± 0.42 | Thiourea | 21.15 ± 0.32 |

| Bis-Schiff base of benzyl phenyl ketone derivative 4 | Urease | 26.11 ± 0.22 | Thiourea | 21.15 ± 0.32 |

These findings underscore the potential of the N-hydroxypropanamide scaffold in designing highly effective urease inhibitors. The structure-activity relationship studies often reveal that substitutions on the propanamide backbone significantly influence the inhibitory potency. acs.orgnih.gov

Exploration of Biological Activities in Analogous Compounds (e.g., Antimicrobial, Antioxidant)

Analogues of this compound, particularly those containing the N-hydroxypropanamide core, have been investigated for a range of biological activities beyond urease inhibition, including antioxidant and antimicrobial effects.

Antioxidant Activity The ability to scavenge free radicals is a critical property for compounds intended to combat oxidative stress-related pathologies. nih.gov Several studies have demonstrated that N-hydroxypropanamide derivatives possess significant antioxidant potential. researchgate.netnih.gov For example, a series of 3-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide derivatives were evaluated for their antioxidant capacity. researchgate.netnih.gov One compound from this series, designated as 6b, exhibited more potent antioxidant activity than the standard antioxidant, ascorbic acid, in multiple assays. researchgate.netnih.gov In general, hydroxamic acids have proven to be excellent antioxidants, with effectiveness comparable to butylated hydroxyanisole (BHA) in certain tests. nih.gov

The table below presents the antioxidant activity of a representative N-hydroxypropanamide derivative.

| Compound | Assay | IC₅₀ Value |

|---|---|---|

| Compound 6b (a 3-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide derivative) | DPPH | 5.71 ± 2.29 µg/ml |

| ABTS | 4.12 ± 0.5 µg/ml |

Antimicrobial Activity The search for new antimicrobial agents is a global health priority. The N-hydroxyamide functional group is a feature in several compounds with demonstrated antibacterial activity. google.com For instance, N-Hydroxy-propanil, a derivative of the herbicide propanil, has shown antimicrobial activity against various bacteria and fungi. ontosight.ai Furthermore, compounds such as 2-Amino-3-chloro-N-hydroxy-propanamide serve as intermediates in the synthesis of antibacterials like Cycloserine, which is used as a tuberculostatic agent. The development of amide derivatives containing cyclopropane (B1198618) has also been explored, yielding compounds with potential antimicrobial applications. mdpi.com While direct studies on this compound are limited, the activity of these analogous structures suggests a potential area for future investigation.

Studies in Biochemical Pathways

The interaction of this compound and its derivatives with biochemical pathways is a key aspect of understanding their biological effects. Research has primarily focused on their roles as enzyme inhibitors and their metabolic fate.

One of the most significant areas of study is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov Several N-hydroxypropanamide derivatives have been identified as potent HDAC inhibitors. For example, 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide is known to inhibit HDACs, leading to the activation of tumor suppressor genes. More specific research has focused on HDAC6, a subtype that is a target for neurodegenerative diseases. A study on thiazolyl-hydroxamate derivatives developed (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide (6u), which showed nanomolar inhibition of HDAC6 with high selectivity over other HDAC subtypes. researchgate.net This highlights the potential of the N-hydroxypropanamide scaffold in designing highly specific enzyme inhibitors for targeted therapeutic intervention.

The metabolic pathways of related compounds also provide insight. For instance, the R-enantiomer of the herbicide napropamide (B1676949) is metabolized by soil bacteria into several compounds, including (R)-N,N-diethyl-2-hydroxypropanamide. researchgate.net This demonstrates that the propanamide structure can be processed and transformed within biological systems, entering into specific metabolic degradation pathways. researchgate.net The general mechanism of action for propanamide derivatives often involves interaction with biological targets like enzymes and receptors, where they can act as inhibitors, agonists, or antagonists to modulate cellular signaling pathways. evitachem.comontosight.ai

Future Directions and Emerging Research Avenues for N Ethyl 2 Hydroxypropanamide

Development of Next-Generation Synthetic Methodologies

The synthesis of N-ethyl-2-hydroxypropanamide has traditionally relied on methods such as the direct amidation of lactic acid and the use of chiral auxiliaries. smolecule.com However, future research is geared towards developing more efficient, sustainable, and stereoselective synthetic routes.

Emerging trends in the synthesis of chiral amides point towards the increasing use of biocatalysis. Enzymatic synthesis, employing lipases or other amidases, offers a highly selective and environmentally benign alternative to conventional chemical methods. smolecule.com Future research will likely focus on identifying and engineering novel enzymes with enhanced substrate specificity and stability for the production of enantiomerically pure this compound. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, is a particularly promising avenue for maximizing yield. smolecule.com

Furthermore, the development of catalytic direct amidation reactions is a key area of interest. researchgate.net While early approaches often required harsh conditions, research into novel catalysts, including organocatalysts and earth-abundant metal catalysts, is expected to yield milder and more efficient processes. Solvent-free and catalyst-free methods for the direct amidation of lactic acid have already shown promise, representing a significant step towards greener manufacturing processes. smolecule.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Future Research Focus |

|---|---|---|

| Direct Amidation | Utilizes readily available starting materials. | Development of novel, milder catalysts; exploration of solvent-free conditions. |

| Enzymatic Synthesis | High stereoselectivity; environmentally benign. | Discovery and engineering of novel enzymes; optimization of reaction conditions. |

| Chiral Auxiliary Method | Established for controlling stereochemistry. | Design of more efficient and recyclable chiral auxiliaries. |

| Dynamic Kinetic Resolution | Potential for high yields of a single enantiomer. | Development of robust and compatible catalyst/enzyme systems. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize this compound, future research will likely employ more advanced methods to probe its subtle structural and stereochemical features. smolecule.com